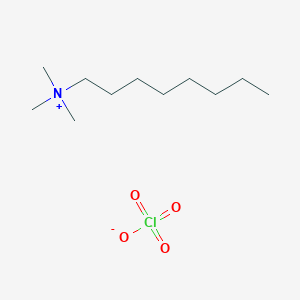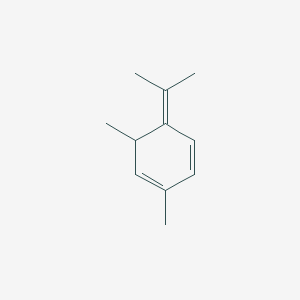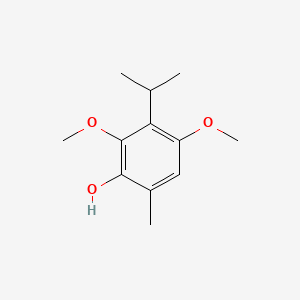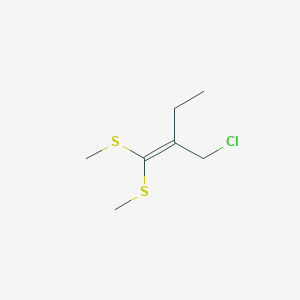silane CAS No. 161718-32-7](/img/structure/B14270599.png)
[(1-Bromo-3-methyloct-1-en-3-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane is an organosilicon compound with the molecular formula C12H25BrOSi It contains a bromine atom, a silicon atom bonded to three methyl groups, and an octenyl group with a double bond and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-methyloct-1-en-3-yl)oxysilane typically involves the reaction of 1-bromo-3-methyloct-1-en-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
1-Bromo-3-methyloct-1-en-3-ol+TrimethylchlorosilaneBase(1-Bromo-3-methyloct-1-en-3-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The double bond in the octenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The bromine atom can be reduced to form the corresponding alkene.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted silanes with various functional groups.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkenes.
Scientific Research Applications
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and organosilicon compounds.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (1-Bromo-3-methyloct-1-en-3-yl)oxysilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the octenyl group are key reactive sites. The silicon atom, bonded to three methyl groups, provides stability and influences the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methyl-2-butene: Contains a bromine atom and a double bond but lacks the silicon atom and the octenyl group.
1-Bromo-3,7-dimethyloctane: Contains a bromine atom and an octane chain but lacks the double bond and the silicon atom.
Uniqueness
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane is unique due to the presence of both a bromine atom and a silicon atom in its structure. This combination allows for diverse reactivity and applications in various fields. The double bond in the octenyl group further enhances its versatility in chemical reactions.
Properties
CAS No. |
161718-32-7 |
|---|---|
Molecular Formula |
C12H25BrOSi |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
(1-bromo-3-methyloct-1-en-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H25BrOSi/c1-6-7-8-9-12(2,10-11-13)14-15(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI Key |
FBQKSQAXBPPJRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C=CBr)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)

![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)

![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)





![Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane](/img/structure/B14270594.png)

